N,N-dimethyl-3-[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]aniline
Description
N,N-dimethyl-3-[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]aniline is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a complex structure with a furan ring, an oxadiazole ring, and an aniline moiety
Properties
IUPAC Name |
N,N-dimethyl-3-[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-7-8-13(19-10)15-17-16-14(20-15)11-5-4-6-12(9-11)18(2)3/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRCENYOICYLLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN=C(O2)C3=CC(=CC=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]aniline typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxadiazole ring through a cyclization reaction. This can be achieved using reagents such as azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]aniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring can lead to amine derivatives.
Scientific Research Applications
N,N-dimethyl-3-[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3-thiophenecarboxamide: Similar in structure but contains a thiophene ring instead of a furan ring.
3,5-dimethoxy-N,N-dimethylaniline: Contains methoxy groups instead of the oxadiazole and furan rings.
Uniqueness
N,N-dimethyl-3-[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]aniline is unique due to the presence of both the furan and oxadiazole rings, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other similar compounds, making it a valuable molecule for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
